molecular formula C17H22N4O3S B2555478 1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170299-49-6

1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2555478
M. Wt: 362.45
InChI Key: NPJUJYUPOJCMQG-UHFFFAOYSA-N
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Description

1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

Research in the field has focused on synthesizing new derivatives of complex heterocyclic compounds. For example, Karimian et al. (2017) detailed the synthesis of derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, characterized by their spectroscopic and microanalytical data, demonstrating the potential for creating new molecules for further evaluation in various fields of chemistry and pharmacology (Karimian et al., 2017).

Potential Biological Activities

The synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives were reported by Udayakumar et al. (2017). This research involved creating compounds through a multi-step synthesis and evaluating their biological activities against cancer cell lines, highlighting the importance of such compounds in the development of new therapeutic agents (Udayakumar et al., 2017).

Anticonvulsant Properties

Rybka et al. (2017) synthesized a library of new 1,3-substituted pyrrolidine-2,5-dione as potential anticonvulsant agents. The compounds were evaluated using acute models of seizures in mice, identifying promising candidates for further development as antiepileptic drugs. This study indicates the potential medical applications of such compounds in treating neurological disorders (Rybka et al., 2017).

Photophysical Properties and Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives to explore their photophysical properties and potential as pH-sensing applications. The study showcases the adaptability of pyrimidine derivatives in developing materials with specific electronic and optical properties, demonstrating their versatility beyond pharmaceutical applications (Yan et al., 2017).

properties

IUPAC Name

1-methyl-6-(2-morpholin-4-ylethyl)-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-19-12-11-21(5-4-20-6-8-24-9-7-20)16(22)14(12)15(18-17(19)23)13-3-2-10-25-13/h2-3,10,15H,4-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJUJYUPOJCMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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